molecular formula C12H15ClN2 B1321595 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride CAS No. 57933-28-5

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride

Cat. No.: B1321595
CAS No.: 57933-28-5
M. Wt: 222.71 g/mol
InChI Key: REVKSCFIBWBLGH-UHFFFAOYSA-N
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Description

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Receptor Activity and Synthesis

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has been studied for its activity on various therapeutic targets. A series of derivatives were synthesized and tested for their receptor activity. They exhibited notable antagonistic effects on adrenergic and serotonin receptors, indicating potential pharmacological applications (Ivachtchenko et al., 2013).

Pharmacological Properties

Research on various derivatives of tetrahydro-1H-pyrido[4,3-b]indole indicates a broad spectrum of pharmacological activity. These compounds have shown potential in areas like antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant properties (Ivanov et al., 2001).

Antitumor Activity

Certain derivatives of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride have been synthesized and tested for antitumor activity. These compounds demonstrated promising results in both in vitro and in vivo models, suggesting potential as antineoplastic agents (Nguyen et al., 1990).

Synthetic Accessibility

The synthetic accessibility of derivatives of tetrahydro-1H-pyrido[4,3-b]indole has been explored extensively, demonstrating their feasibility for medicinal chemistry applications. The compounds have shown a broad range of pharmacological activities, further supporting their potential for diverse therapeutic uses (Ivashchenko et al., 2010).

Other Studies

Additional studies have been conducted on tetrahydro-1H-pyrido[4,3-b]indole derivatives, exploring aspects like their interaction with DNA, their role as serotonin antagonists, and their physicochemical properties. These studies contribute to a comprehensive understanding of the compound's potential in scientific research and its various applications in medicinal chemistry (Hashimoto et al., 1980; Cattanach et al., 1968).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antagonist activity towards histamine h1-receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognition.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its target receptors by blocking calcium fluxes induced by activation of these receptors . This interaction could lead to changes in cellular signaling pathways, ultimately affecting the physiological functions regulated by these receptors.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride and similar compounds could involve further exploration of their antiproliferative activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.

Biochemical Analysis

Biochemical Properties

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adrenergic alpha-2A and dopamine D2 receptors . These interactions are crucial as they can influence the biochemical pathways and reactions within the cells. The nature of these interactions involves binding to the receptors, which can lead to changes in the receptor’s activity and subsequent cellular responses.

Cellular Effects

The effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . This inhibition is indicative of its potential as an anti-cancer agent, affecting cellular processes such as cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves several key interactions at the molecular level. It binds to specific receptors, such as adrenergic alpha-2A and dopamine D2 receptors, leading to changes in their activity . Additionally, it may inhibit or activate certain enzymes, resulting in alterations in biochemical pathways. These changes can lead to modifications in gene expression, further influencing cellular functions and responses.

Dosage Effects in Animal Models

The effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its antiproliferative activity against cancer cells is dose-dependent, with higher doses showing more significant inhibition . The threshold effects and potential toxicity at high doses require careful evaluation in animal studies.

Metabolic Pathways

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a critical factor in its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules, ultimately influencing cellular responses .

Properties

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVKSCFIBWBLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.